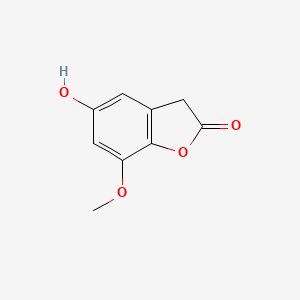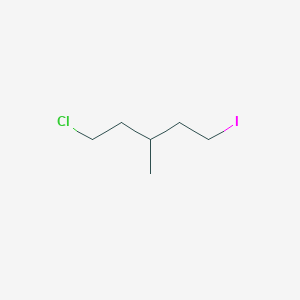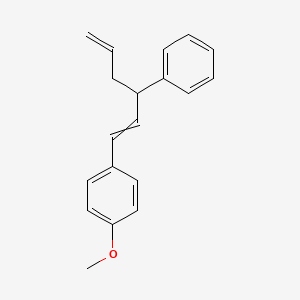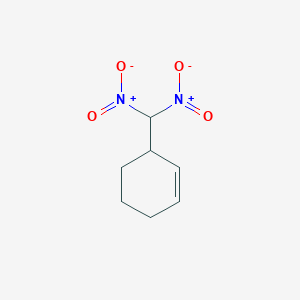
3-(Dinitromethyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dinitromethyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a dinitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dinitromethyl)cyclohex-1-ene typically involves the nitration of cyclohexene derivatives. One common method includes the reaction of cyclohexene with dinitromethane under controlled conditions to introduce the dinitromethyl group. The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of cyclohexanone derivatives.
Reduction: Reduction of the dinitromethyl group can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dinitromethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties, such as high-energy materials for propellants and explosives.
Mechanism of Action
The mechanism of action of 3-(Dinitromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The dinitromethyl group is highly reactive and can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.
Comparison with Similar Compounds
Cyclohexene: A simple cycloalkene with similar structural features but lacking the dinitromethyl group.
Cyclohexanone: An oxidized derivative of cyclohexene.
Cyclohexanol: A reduced form of cyclohexene.
Uniqueness: 3-(Dinitromethyl)cyclohex-1-ene is unique due to the presence of the dinitromethyl group, which imparts distinct chemical reactivity and potential applications. This group makes the compound more reactive compared to its simpler analogs, allowing for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
62115-94-0 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-(dinitromethyl)cyclohexene |
InChI |
InChI=1S/C7H10N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 |
InChI Key |
JRBCXZZZATXIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14560863.png)
![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)
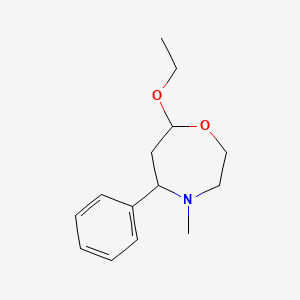



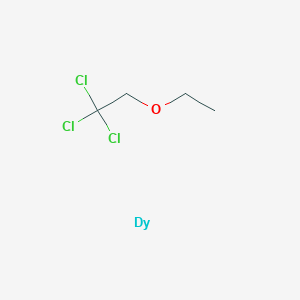
![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
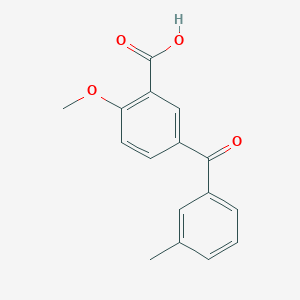
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
